2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone
Overview
Description
2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone is an organic compound with a complex structure, characterized by the presence of chlorine, fluorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually maintained at low temperatures to control the reactivity of the difluoromethyl lithium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,5-dichlorobenzoic acid.
Reduction: Formation of 2-chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone
- 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone
- 2-Chloro-1-(3,5-difluorophenyl)-2,2-difluoroethanone
Uniqueness
2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms in the molecule can lead to distinct properties compared to similar compounds.
Biological Activity
2-Chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone, with the CAS number 864725-56-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C8H3Cl3F2O
- Molecular Weight : 259.46 g/mol
- Boiling Point : Approximately 295.9 °C (predicted)
- Density : 1.551 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its structure, which includes multiple halogen substituents that can influence its reactivity and interaction with biological molecules. The compound is thought to interact with specific enzymes and receptors in biological systems, leading to various pharmacological effects.
Biological Activity Overview
The compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of chlorine and fluorine atoms can enhance the lipophilicity of the molecule, facilitating better penetration into microbial cell membranes.
Antitumor Activity
Preliminary studies suggest that this compound may have potential antitumor effects. Compounds with structural similarities have shown cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Insecticidal Properties
Due to its chemical structure, this compound may also exhibit insecticidal properties. Similar compounds have been used in agricultural applications to control pest populations effectively.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study A (2020) | Evaluate antimicrobial properties | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
Study B (2021) | Assess antitumor effects | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
Study C (2019) | Investigate insecticidal activity | Demonstrated effective mortality rates in common agricultural pests at low concentrations. |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate potential risks associated with high doses of the compound, including cytotoxicity in non-target cells. Further studies are needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
2-chloro-1-(3,5-dichlorophenyl)-2,2-difluoroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJBSIUHXDANQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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